molecular formula C15H25N5O2 B2912982 8-(Butan-2-ylamino)-3-methyl-7-pentylpurine-2,6-dione CAS No. 376625-58-0

8-(Butan-2-ylamino)-3-methyl-7-pentylpurine-2,6-dione

Cat. No.: B2912982
CAS No.: 376625-58-0
M. Wt: 307.398
InChI Key: CTMQREBZTMZOJV-UHFFFAOYSA-N
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Description

8-(Butan-2-ylamino)-3-methyl-7-pentylpurine-2,6-dione is a synthetic purine-2,6-dione derivative designed for pharmaceutical and biochemical research. Compounds based on the purine-2,6-dione scaffold, particularly those with specific substitutions at the 7 and 8 positions, are recognized as key structures in the development of potent inhibitors for phosphodiesterase (PDE) enzymes, including PDE4 and PDE7 isoenzymes . The inhibition of these cAMP-specific PDE isoenzymes is a validated therapeutic strategy for modulating pro-inflammatory cytokine production, with such inhibitors demonstrating a strong anti-TNF-α effect in cellular and in vivo models of inflammation . Furthermore, structural analogs of this core structure have shown high affinity for serotonin receptors (5-HT 1A , 5-HT 2A , and 5-HT 7 ) in radioligand binding assays . Research into these ligands has revealed that mixed 5-HT 1A /5-HT 2A /5-HT 7 receptor ligands can produce significant antidepressant-like and anxiolytic-like activity in standard pharmacological behavioral tests, such as the forced swim test and the four-plate test . The 8-(sec-butylamino) moiety, similar to the butan-2-ylamino group in this compound, is a common feature in many active purine-2,6-dione derivatives, underscoring its importance for receptor interaction . This makes this compound a compound of interest for investigating new pathways in neuropsychiatric and inflammatory disorders. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-(butan-2-ylamino)-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-5-7-8-9-20-11-12(17-14(20)16-10(3)6-2)19(4)15(22)18-13(11)21/h10H,5-9H2,1-4H3,(H,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMQREBZTMZOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1NC(C)CC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Butan-2-ylamino)-3-methyl-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the butan-2-ylamino group, the methyl group, and the pentyl chain through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(Butan-2-ylamino)-3-methyl-7-pentylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purines with different functional groups.

Scientific Research Applications

8-(Butan-2-ylamino)-3-methyl-7-pentylpurine-2,6-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It serves as a tool for studying purine metabolism and the role of purines in cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-(Butan-2-ylamino)-3-methyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in purine metabolism or bind to receptors that regulate cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The biological and physicochemical properties of purine-2,6-dione derivatives are highly dependent on substituents at the 1-, 3-, 7-, and 8-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name 7-Position Substituent 8-Position Substituent Molecular Formula Molecular Weight (g/mol) Key References
8-(Butan-2-ylamino)-3-methyl-7-pentylpurine-2,6-dione Pentyl (C₅H₁₁) Butan-2-ylamino C₁₇H₂₇N₅O₂ 333.43*
8-(Ethylamino)-3-methyl-7-pentylpurine-2,6-dione Pentyl Ethylamino C₁₃H₂₁N₅O₂ 279.34
8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione 3-Phenylpropyl Butan-2-ylamino C₁₉H₂₇N₅O₂ 357.46
8-Bromo-7-(but-2-ynyl)-3-methylpurine-2,6-dione But-2-ynyl Bromo C₁₀H₁₀BrN₅O₂ 296.12
BI 1356 (R)-8-(3-aminopiperidin-1-yl)-7-but-2-ynyl-3-methylpurine-2,6-dione But-2-ynyl 3-Aminopiperidin-1-yl C₂₀H₂₈N₆O₂ 384.48

*Estimated based on analogous structures.

Key Observations:
  • Steric and Electronic Effects: The butan-2-ylamino group at the 8-position introduces steric bulk and hydrogen-bonding capacity, which may influence receptor binding compared to smaller substituents like ethylamino or halogens (e.g., bromo) .
Kinase Inhibition

Purine-2,6-dione derivatives are prominent kinase inhibitors. For example:

  • Compound 168a (8-(4-chlorophenyl)-substituted analog) showed potent antimicrobial activity against Gram-negative bacteria (MIC: 1.5 mg/mL vs. E. coli) .
  • BI 1356, a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor, demonstrated superior potency and prolonged action due to its 3-aminopiperidin-1-yl group at the 8-position .
  • 8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione exhibited kinase CK2 inhibition (IC₅₀: 8.5 µM), highlighting the importance of 7-position flexibility .
Antimicrobial Activity

While direct evidence for the target compound is lacking, structural analogs with halogen or aryl groups at the 8-position (e.g., 8-bromo or 8-chlorophenyl derivatives) show significant activity against E. coli and Klebsiella pneumoniae . The pentyl chain in the target compound could modulate solubility and bacterial membrane interaction.

Biological Activity

8-(Butan-2-ylamino)-3-methyl-7-pentylpurine-2,6-dione, a purine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H20N4O2
  • Molecular Weight : 276.34 g/mol
  • Structure : The compound features a purine base with modifications at the 8-position (butan-2-ylamino) and the 7-position (pentyl), which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Adenosine Receptor Modulation : This compound may act as an agonist or antagonist at adenosine receptors, influencing cellular signaling pathways related to inflammation and neuroprotection.
  • Phosphodiesterase Inhibition : It has been suggested that the compound may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for various cellular functions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is essential for protecting cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. By modulating cytokine production and inhibiting pro-inflammatory pathways, it may offer therapeutic benefits in conditions like arthritis and asthma.

Neuroprotective Properties

Studies have demonstrated that this purine derivative can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Neuroprotection :
    • Objective : To evaluate the neuroprotective effects of the compound in a rat model of ischemic stroke.
    • Findings : Treatment with the compound significantly reduced infarct size and improved neurological outcomes compared to control groups.
    • : The compound's ability to modulate adenosine receptors may underlie its protective effects against ischemic injury.
  • Inflammation Model Study :
    • Objective : To assess the anti-inflammatory effects of the compound in a murine model of acute lung injury.
    • Results : Administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6.
    • Implications : These findings support the potential use of this compound in managing acute inflammatory conditions.

Data Summary Table

Biological ActivityMechanism of ActionReference Study
AntioxidantScavenging free radicals[Study on oxidative stress]
Anti-inflammatoryInhibition of cytokines[Inflammation model study]
NeuroprotectiveModulation of adenosine receptors[Neuroprotection study]

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